molecular formula C16H14Br3NO2 B302943 N-(3,4-dimethylphenyl)-2-(2,4,6-tribromophenoxy)acetamide

N-(3,4-dimethylphenyl)-2-(2,4,6-tribromophenoxy)acetamide

Numéro de catalogue B302943
Poids moléculaire: 492 g/mol
Clé InChI: KVGLXYIVSUAFCO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3,4-dimethylphenyl)-2-(2,4,6-tribromophenoxy)acetamide, also known as BAY 60-2770, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of drugs known as soluble guanylate cyclase (sGC) activators and has been shown to have a variety of biochemical and physiological effects.

Applications De Recherche Scientifique

N-(3,4-dimethylphenyl)-2-(2,4,6-tribromophenoxy)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have a variety of effects on the cardiovascular system, including vasodilation, anti-inflammatory effects, and anti-platelet aggregation effects. It has also been studied for its potential use in the treatment of pulmonary hypertension, erectile dysfunction, and other cardiovascular diseases.

Mécanisme D'action

N-(3,4-dimethylphenyl)-2-(2,4,6-tribromophenoxy)acetamide works by activating soluble guanylate cyclase (sGC), an enzyme that is involved in the production of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a key role in regulating vascular tone, platelet function, and inflammation. By increasing cGMP levels, N-(3,4-dimethylphenyl)-2-(2,4,6-tribromophenoxy)acetamide promotes vasodilation, reduces inflammation, and inhibits platelet aggregation.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-2-(2,4,6-tribromophenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to promote vasodilation, reduce inflammation, and inhibit platelet aggregation. It has also been shown to improve endothelial function and reduce oxidative stress. In addition, it has been shown to have neuroprotective effects and to improve cognitive function in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(3,4-dimethylphenyl)-2-(2,4,6-tribromophenoxy)acetamide is its specificity for sGC activation, which allows for targeted effects on the cardiovascular system. However, its potency and efficacy can vary depending on the experimental conditions, which can make it difficult to compare results across studies. In addition, its solubility and stability can be a challenge in some experimental settings.

Orientations Futures

There are many potential future directions for research on N-(3,4-dimethylphenyl)-2-(2,4,6-tribromophenoxy)acetamide. One area of interest is its potential use in the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the lungs. It has also been studied for its potential use in the treatment of erectile dysfunction and other cardiovascular diseases. In addition, there is growing interest in its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the potential therapeutic applications of N-(3,4-dimethylphenyl)-2-(2,4,6-tribromophenoxy)acetamide.
Conclusion
In conclusion, N-(3,4-dimethylphenyl)-2-(2,4,6-tribromophenoxy)acetamide is a promising compound with a variety of potential therapeutic applications. Its specificity for sGC activation and its effects on the cardiovascular system make it a promising candidate for the treatment of pulmonary hypertension, erectile dysfunction, and other cardiovascular diseases. Further research is needed to fully understand its potential applications and to address the challenges associated with its use in experimental settings.

Méthodes De Synthèse

The synthesis method for N-(3,4-dimethylphenyl)-2-(2,4,6-tribromophenoxy)acetamide involves the reaction of 2,4,6-tribromophenol with 3,4-dimethylaniline in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with chloroacetyl chloride to form the final product.

Propriétés

Nom du produit

N-(3,4-dimethylphenyl)-2-(2,4,6-tribromophenoxy)acetamide

Formule moléculaire

C16H14Br3NO2

Poids moléculaire

492 g/mol

Nom IUPAC

N-(3,4-dimethylphenyl)-2-(2,4,6-tribromophenoxy)acetamide

InChI

InChI=1S/C16H14Br3NO2/c1-9-3-4-12(5-10(9)2)20-15(21)8-22-16-13(18)6-11(17)7-14(16)19/h3-7H,8H2,1-2H3,(H,20,21)

Clé InChI

KVGLXYIVSUAFCO-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2Br)Br)Br)C

SMILES canonique

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2Br)Br)Br)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.